Cas no 2361876-98-2 (N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide)

N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide is a synthetic organic compound featuring a piperazine core functionalized with an oxolane-2-carbonyl group and an acrylamide moiety. Its structure combines a rigid aromatic system with flexible heterocyclic components, making it a versatile intermediate in medicinal chemistry and drug development. The acrylamide group offers reactivity for further derivatization, while the oxolane and piperazine motifs enhance solubility and bioavailability. This compound is particularly valuable in designing kinase inhibitors and other bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity. Its well-defined synthetic route ensures high purity, making it suitable for research applications requiring precise molecular scaffolds.
N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide structure
2361876-98-2 structure
Product Name:N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide
CAS No:2361876-98-2
MF:C19H23N3O4
MW:357.403624773026
CID:5453750
PubChem ID:145886341
Update Time:2025-06-28

N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-[[4-[(Tetrahydro-2-furanyl)carbonyl]-1-piperazinyl]carbonyl]phenyl]-2-propenamide
    • EN300-26594486
    • N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide
    • N-{4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl}prop-2-enamide
    • 2361876-98-2
    • Inchi: 1S/C19H23N3O4/c1-2-17(23)20-15-7-5-14(6-8-15)18(24)21-9-11-22(12-10-21)19(25)16-4-3-13-26-16/h2,5-8,16H,1,3-4,9-13H2,(H,20,23)
    • InChI Key: PFNNCJZZWLPKKM-UHFFFAOYSA-N
    • SMILES: O1CCCC1C(N1CCN(C(C2C=CC(=CC=2)NC(C=C)=O)=O)CC1)=O

Computed Properties

  • Exact Mass: 357.16885622g/mol
  • Monoisotopic Mass: 357.16885622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 79Ų

Experimental Properties

  • Density: 1.288±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 652.8±55.0 °C(Predicted)
  • pka: 13.28±0.70(Predicted)

N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26594486-0.05g
N-{4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl}prop-2-enamide
2361876-98-2 95.0%
0.05g
$246.0 2025-03-20

N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide Related Literature

Additional information on N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide

N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide: A Comprehensive Overview

The compound with CAS No. 2361876-98-2, known as N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a piperazine ring substituted with an oxolane-2-carbonyl group and a prop-2-enamide moiety. These structural elements contribute to its potential as a therapeutic agent, particularly in the context of targeting specific biological pathways.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. The piperazine ring serves as a versatile scaffold, allowing for the attachment of various functional groups that can modulate the compound's pharmacokinetic properties. The oxolane-2-carbonyl group, which is a cyclic ether derivative, introduces additional flexibility and hydrophilic characteristics, enhancing its bioavailability.

One of the most promising aspects of this compound is its ability to interact with key molecular targets in the human body. Preclinical studies have demonstrated that N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide exhibits potent inhibitory activity against certain enzymes involved in inflammatory processes. This makes it a strong candidate for the development of anti-inflammatory therapies, particularly in conditions such as arthritis and neurodegenerative diseases.

In addition to its enzymatic targets, this compound has also shown potential in modulating cellular signaling pathways. For instance, it has been found to influence the activity of transcription factors that play a critical role in immune response regulation. This dual functionality underscores its versatility as a lead compound in drug discovery programs.

The synthesis of this compound involves a multi-step process that begins with the preparation of the oxolane-2-carbonyl group. This is typically achieved through the oxidation of an appropriate alcohol derivative using oxidizing agents such as Jones reagent or Dess-Martin periodinane. The subsequent coupling reaction with the piperazine ring requires precise control over reaction conditions to ensure optimal yields and stereochemical integrity.

Another critical aspect of this compound's development is its pharmacokinetic profile. Studies have shown that it exhibits favorable absorption characteristics, with moderate solubility in aqueous solutions. Its metabolic stability has also been evaluated, revealing that it undergoes limited first-pass metabolism, which is advantageous for oral administration.

Looking ahead, ongoing research is focused on optimizing the compound's efficacy while minimizing potential side effects. This includes exploring various substitution patterns on the piperazine ring and investigating alternative routes for amide formation to enhance its therapeutic index.

In conclusion, N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising preclinical results, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to unfold, this compound holds the potential to make a meaningful impact on human health.

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